![molecular formula C11H13FN2O4 B2743131 (3-Fluoro-4-nitrophenyl)carbamic acid tert-butyl ester CAS No. 658700-15-3](/img/structure/B2743131.png)
(3-Fluoro-4-nitrophenyl)carbamic acid tert-butyl ester
Overview
Description
Scientific Research Applications
Medicinal Chemistry and Drug Development
(3-Fluoro-4-nitrophenyl)carbamic acid tert-butyl ester: has potential as a building block for designing novel drugs. Researchers explore its reactivity and interactions with biological targets. By modifying the ester group or incorporating it into drug scaffolds, scientists aim to create compounds with improved pharmacokinetics and therapeutic efficacy .
Analytical Chemistry
The compound’s UV-absorbing properties make it useful in high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Scientists employ it as a reference standard or internal standard for quantification. Its distinctive absorption wavelength aids in detection and quantitation.
These applications highlight the versatility and significance of (3-Fluoro-4-nitrophenyl)carbamic acid tert-butyl ester in scientific research. Researchers continue to explore its potential across diverse fields, leveraging its unique properties for innovative solutions . If you need further details or additional applications, feel free to ask!
properties
IUPAC Name |
tert-butyl N-(3-fluoro-4-nitrophenyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-7-4-5-9(14(16)17)8(12)6-7/h4-6H,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKWEHCWQLJIDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-nitrophenyl)carbamic acid tert-butyl ester |
Synthesis routes and methods
Procedure details
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